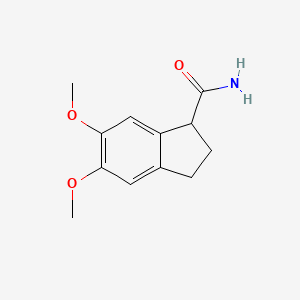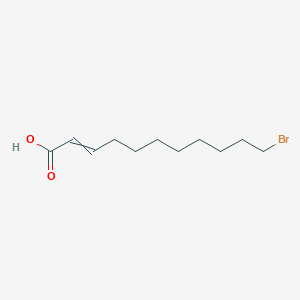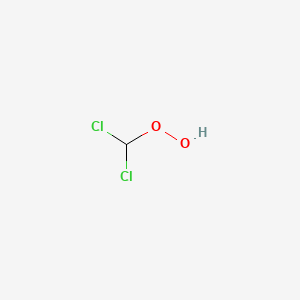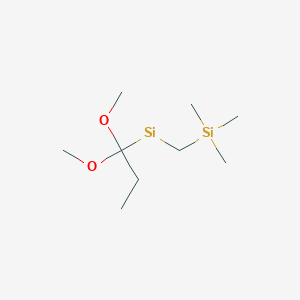
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide: is a chemical compound with the molecular formula C12H15NO3 It is a derivative of indene, a bicyclic hydrocarbon, and features methoxy groups at the 5 and 6 positions, as well as a carboxamide group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Michael Addition Reaction: This compound undergoes a Michael addition reaction with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole.
Hydrolysis and Amide Formation: The resulting product is then hydrolyzed and converted into the carboxamide derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific enzymes and receptors .
Medicine: The compound is being investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease. Its derivatives have been found to inhibit certain enzymes involved in these diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
作用機序
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of certain kinases, such as discoidin domain receptor 1 (DDR1), by binding to their active sites . This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
5,6-Dimethoxy-1-indanone: A precursor in the synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another related compound used in Michael addition reactions.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A compound with similar structural features and biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
130489-92-8 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
5,6-dimethoxy-2,3-dihydro-1H-indene-1-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-7-3-4-8(12(13)14)9(7)6-11(10)16-2/h5-6,8H,3-4H2,1-2H3,(H2,13,14) |
InChIキー |
CZDVIEYOZSPFJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(CCC2=C1)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)


![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)




![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

